2-Phenylpropanoyl chloride

Description

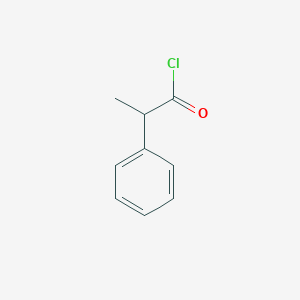

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTITZRWZUAVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375141 | |

| Record name | 2-phenylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22414-26-2 | |

| Record name | 2-phenylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydratropoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylpropanoyl Chloride

Conventional Preparation Routes from 2-Phenylpropanoic Acid

The most common and direct methods for synthesizing 2-Phenylpropanoyl chloride involve the treatment of its parent carboxylic acid, 2-phenylpropanoic acid, with a suitable chlorinating agent. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.

The use of thionyl chloride (SOCl₂) is a widely established and effective method for the preparation of acyl chlorides from carboxylic acids. commonorganicchemistry.com The reaction involves heating 2-phenylpropanoic acid with an excess of thionyl chloride, often under reflux conditions. orgsyn.org A solvent is not always necessary, and the reaction can be run neat in the reagent itself. commonorganicchemistry.comreddit.com

The mechanism proceeds with the formation of a chlorosulfite intermediate, which then decomposes to yield the this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl). orgsyn.org A key advantage of this method is that the byproducts are gaseous, which simplifies the purification of the desired acyl chloride product as the excess thionyl chloride can be removed by distillation or under vacuum. orgsyn.orgreddit.com

| Reagent | Substrate | Conditions | Key Features |

| Thionyl Chloride (SOCl₂) | 2-Phenylpropanoic Acid | Neat or in a solvent, reflux | Gaseous byproducts (SO₂, HCl) simplify purification. commonorganicchemistry.comorgsyn.org |

An alternative and often milder method for synthesizing this compound utilizes oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comresearchgate.net This reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. commonorganicchemistry.comresearchgate.net

The reaction is believed to proceed through the formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, from the interaction of oxalyl chloride and DMF. This reagent then activates the carboxylic acid, leading to the formation of the acyl chloride. The byproducts of this reaction are carbon dioxide (CO₂) and carbon monoxide (CO), which are also gases. rsc.org This method is particularly useful for substrates that may be sensitive to the higher temperatures and more acidic conditions of the thionyl chloride method. commonorganicchemistry.comgoogleapis.com The reaction is generally complete when the bubbling of the gaseous byproducts ceases. reddit.com

| Reagents | Substrate | Conditions | Key Features |

| Oxalyl Chloride ((COCl)₂), cat. DMF | 2-Phenylpropanoic Acid | Inert solvent (e.g., CH₂Cl₂), room temperature | Milder conditions than SOCl₂; gaseous byproducts (CO, CO₂). commonorganicchemistry.comresearchgate.net |

Enantioselective Synthesis and Derivatization Pathways

2-Phenylpropanoic acid is a chiral molecule, existing as two distinct enantiomers, (R)- and (S)-2-phenylpropanoic acid. Consequently, this compound is also chiral. Access to enantiomerically pure forms of this acyl chloride is crucial for the asymmetric synthesis of pharmaceuticals and other advanced materials. mdpi.comnih.gov

The direct asymmetric synthesis of acyl chlorides is not a common strategy. Instead, the standard approach to obtaining enantiomerically enriched this compound is to first resolve the racemic 2-phenylpropanoic acid into its individual (R) and (S) enantiomers. This resolution can be achieved through classical methods, such as the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent recovery of the pure acid enantiomer.

Once the enantiomerically pure 2-phenylpropanoic acid is isolated, it is converted to the corresponding enantiopure acyl chloride using the conventional methods described above (e.g., with oxalyl chloride or thionyl chloride). nih.gov These conversion reactions proceed with retention of configuration at the stereocenter, meaning that (S)-2-phenylpropanoic acid will yield (S)-2-phenylpropanoyl chloride. This strategy ensures that the high enantiomeric purity of the starting material is transferred to the product. nih.gov

Enantiomerically pure (R)- or (S)-2-phenylpropanoyl chloride are valuable chiral building blocks in asymmetric synthesis. researchgate.net Their high reactivity allows them to be readily converted into a wide range of chiral derivatives by reaction with various nucleophiles. For instance, reaction with an achiral alcohol or amine will produce a chiral ester or amide, respectively.

This capability is particularly important in medicinal chemistry and materials science. uva.eschemrxiv.org The synthesis of specific enantiomers of pharmacologically active compounds is critical, as different enantiomers can have vastly different biological activities. mdpi.com By using an enantiopure acyl chloride, chemists can ensure the stereochemical integrity of the final product, which is a fundamental requirement in the development of modern therapeutics.

Reactivity and Mechanistic Investigations of 2 Phenylpropanoyl Chloride

Fundamental Nucleophilic Acyl Substitution Pathways

2-Phenylpropanoyl chloride, as a typical acyl chloride, undergoes nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. chemistrysteps.com Acyl chlorides are the most reactive of the acyl derivatives, readily reacting with a wide array of nucleophiles. chemistrysteps.comvanderbilt.edu The reaction proceeds through a characteristic two-step mechanism known as addition-elimination. vanderbilt.edumasterorganicchemistry.com

In the initial step, the nucleophile attacks the electrophilic carbonyl carbon of the this compound. This addition step breaks the carbon-oxygen π-bond and forms a transient, sp³-hybridized tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com The second stage involves the collapse of this intermediate. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled as a leaving group. vanderbilt.edu Chloride is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), is a strong acid, making the chloride ion a weak base. byjus.com

This pathway is common for reactions with various nucleophiles, including:

Water: to form 2-phenylpropanoic acid (hydrolysis).

Alcohols: to form esters (alcoholysis). chemistrysteps.com

Ammonia and Amines: to form amides (aminolysis). chemistrysteps.com

Carboxylates: to form carboxylic anhydrides. chemistrysteps.com

Stereoselective and Diastereoselective Acylation Reactions

Research has demonstrated the utility of this compound in stereoselective synthesis, specifically in the atropodiastereoselective acylation of certain heterocyclic scaffolds. A notable example is the 5N-acylation of 1N-methyl-1,5-benzodiazepin-2-ones using (S)-2-phenylpropanoyl chloride. nih.govacs.org This reaction proceeds with a high degree of diastereoselectivity, preferentially forming one atropisomer over the other. nih.govacs.org

The acylation leads to the formation of a new chiral axis, resulting in atropisomers. Specifically, the reaction affords the (a¹S,a²S,S)-atropisomer (I) as the major product, with the (a¹R,a²R,S)-isomer (II) being formed in much smaller quantities. nih.govacs.org The observed diastereomeric ratio highlights a significant facial bias in the approach of the acyl chloride to the nitrogen atom of the benzodiazepine (B76468) ring system. nih.govacs.org

| Reactant | Acylating Agent | Major Atropisomer | Minor Atropisomer | Diastereomeric Ratio (I:II) |

| 1N-methyl-1,5-benzodiazepin-2-ones | (S)-2-phenylpropanoyl chloride | (a¹S,a²S,S) | (a¹R,a²R,S) | 1 : 0.06–0.15 acs.org |

The stereochemical outcome of the acylation is dictated by the relative energies of the diastereomeric transition states leading to the different atropisomers. The observed selectivity for the (a¹S,a²S,S)-atropisomer suggests that the transition state leading to its formation is lower in energy than the one leading to the (a¹R,a²R,S)-isomer. nih.govacs.org Further analysis revealed that the major isomer (I) is also thermodynamically more stable than the minor isomer (II). This stability is attributed to a folded conformation of the two benzene (B151609) rings, a feature confirmed by NMR, X-ray, and computational studies. nih.govacs.org

The key factor governing the stereocontrol in the 5N-acylation of 1,5-benzodiazepin-2-ones with this compound is a non-covalent interaction in the transition state. Specifically, a thermodynamically favorable π–π stacking interaction occurs between the phenyl group of the this compound and one of the benzene rings of the benzodiazepine core. nih.govacs.org

This interaction preferentially stabilizes the transition state that leads to the major (a¹S,a²S,S)-atropisomer. Computational studies, using ab initio calculations at the RI-MP2/6-31+G(d) level of theory, have supported the presence and significance of this π–π stacking interaction in the transition state structure. nih.govacs.org This attractive force effectively guides the orientation of the acyl chloride as it approaches the nucleophilic nitrogen, thereby establishing the observed high diastereoselectivity. nih.govacs.org

Mechanistic Probes of Acylation Stereocontrol

Cross-Coupling Reactivity of this compound

Acyl chlorides, including this compound, are valuable electrophilic partners in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and provide a direct route to ketones, often serving as an alternative to classical Friedel-Crafts acylations. organic-chemistry.orgacs.org Palladium-catalyzed reactions are the most common, and the general mechanism typically involves a Pd(0)/Pd(II) catalytic cycle. nih.gov

The key steps in this cycle are:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride. This is a crucial step that forms an acyl-palladium(II) complex. nih.govwikipedia.org

Transmetalation : An organometallic nucleophile (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. nih.govwikipedia.org

Reductive Elimination : The two organic fragments (the acyl group and the group from the transmetalation reagent) couple and are eliminated from the palladium center. This step forms the final ketone product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.govwikipedia.org

A significant advantage of these cross-coupling reactions is their high chemoselectivity. The C(acyl)–Cl bond is highly reactive towards oxidative addition, allowing it to be selectively coupled even in the presence of less reactive C(sp²)–Cl or C(sp²)–Br bonds on the same molecule. organic-chemistry.orgacs.org This tolerance for other functional groups makes the methodology robust and widely applicable in complex molecule synthesis. organic-chemistry.orgacs.org Various named reactions, such as the Suzuki-Miyaura (using organoboron reagents) and Stille (using organostannane reagents) couplings, have been adapted for use with acyl chlorides to produce a wide range of ketones. organic-chemistry.orgnih.gov

Exploration of Palladium-Catalyzed Transformations (for derivatives)

The reactivity of derivatives of this compound extends into the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex molecules. The derivatives of this compound, such as amides and esters, can be strategically employed in these reactions, leveraging the power of palladium catalysis to achieve novel molecular architectures.

One of the prominent palladium-catalyzed transformations applicable to derivatives of 2-phenylpropanoic acid is the α-arylation of amides. This reaction involves the coupling of an enolate, generated from the amide derivative, with an aryl halide. The use of specialized palladium catalysts, often featuring sterically hindered and electron-rich phosphine (B1218219) ligands, is crucial for achieving high efficiency and broad substrate scope.

A notable study in this area demonstrated a general and efficient method for the palladium-catalyzed α-arylation of secondary amides. While this study did not specifically use a 2-phenylpropanamide (B1200545) derivative in its substrate scope table, the developed protocol is applicable to a wide range of amides. The reaction typically employs a palladium precatalyst, a bulky biarylphosphine ligand, and a strong base to facilitate the formation of the amide enolate. The general transformation is depicted below:

General Scheme for Palladium-Catalyzed α-Arylation of Secondary Amides

In a representative example from the literature, the α-arylation of a simple propionamide (B166681) with an aryl bromide showcases the typical reaction conditions. These conditions can be adapted for derivatives of this compound.

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of a Secondary Amide

| Parameter | Condition |

| Palladium Precatalyst | Pd₂(dba)₃ |

| Ligand | t-BuXPhos |

| Base | LiHMDS |

| Solvent | Toluene |

| Temperature | 100 °C |

| Aryl Halide | 4-tert-butylbromobenzene |

| Amide | N-phenylpropanamide |

| Yield | 95% |

Data sourced from a study on the α-arylation of amides.

The mechanism of this transformation is believed to proceed through a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate.

Deprotonation: The strong base deprotonates the α-carbon of the amide, forming a zinc amide enolate.

Transmetalation: The amide enolate displaces the halide on the palladium center.

Reductive Elimination: The α-aryl amide product is formed through reductive elimination, regenerating the Pd(0) catalyst.

Another significant palladium-catalyzed reaction is the Stille coupling, which involves the reaction of an organostannane with an organic halide or pseudohalide. Acyl chlorides, including this compound, can serve as the electrophilic partner in this reaction to form ketones. This method provides a powerful tool for the synthesis of unsymmetrical ketones under mild conditions.

The general Stille coupling reaction for an acyl chloride is as follows:

General Scheme for Stille Coupling of an Acyl Chloride

Research in this area has established protocols for the Stille coupling of various acyl chlorides. While specific examples with this compound are not extensively documented in broad reviews, the general applicability of the reaction suggests its feasibility. The choice of palladium catalyst and ligands is critical to prevent side reactions, such as decarbonylation.

Table 2: Typical Catalysts and Conditions for Stille Carbonylative Coupling

| Catalyst System | Electrophile | Nucleophile | Product |

| Pd(PPh₃)₄ | Acyl Chloride | Aryl Stannane | Aryl Ketone |

| PdCl₂(PPh₃)₂ / CuI | Acyl Chloride | Alkynyl Stannane | Alkynyl Ketone |

Similarly, the Suzuki-Miyaura coupling offers a route to ketones from acyl chlorides and organoboronic acids. This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov

General Scheme for Suzuki-Miyaura Coupling of an Acyl Chloride

The development of efficient catalysts has enabled the Suzuki-Miyaura coupling of a wide range of acyl chlorides. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base.

Table 3: Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Acyl Chlorides

| Parameter | Condition |

| Palladium Catalyst | Pd(dba)₂ |

| Base | K₂CO₃ |

| Solvent | Toluene |

| Temperature | 80 °C |

| Electrophile | Benzoyl Chloride |

| Nucleophile | Phenylboronic Acid |

| Yield | High |

Data based on general procedures for Suzuki-Miyaura acylation reactions. nih.gov

The mechanistic pathway for these carbonylative coupling reactions (Stille and Suzuki) generally involves the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the organostannane or organoboronic acid, and subsequent reductive elimination to yield the ketone and regenerate the catalyst. A competing pathway that can occur is decarbonylation, where the acyl-palladium intermediate loses carbon monoxide before the coupling step, leading to the formation of a biaryl product instead of a ketone. The choice of ligands and reaction conditions plays a crucial role in controlling the selectivity between these two pathways.

Stereochemical Aspects and Chiral Applications of 2 Phenylpropanoyl Chloride

Enantiomeric and Diastereomeric Purity Assessment

Determining the enantiomeric composition of 2-Phenylpropanoyl chloride and its derivatives is crucial for quality control and for understanding the stereochemical outcome of reactions. This is typically achieved by converting the enantiomers into diastereomers, which possess different physical properties and can be distinguished by various analytical techniques.

A primary strategy for assessing the enantiomeric purity of this compound involves its conversion into diastereomeric derivatives by reacting it with an enantiomerically pure chiral auxiliary. These derivatives can then be analyzed using standard chromatographic or spectroscopic methods.

One common approach is the formation of diastereomeric amides. The reaction of racemic this compound with an enantiopure amine, such as (S)-3,4-dihydro-3-methyl-2H- nih.govscispace.combenzoxazine, results in a mixture of diastereomeric amides. scispace.com These diastereomers can be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), allowing for the determination of the original enantiomeric composition. scispace.comjiangnan.edu.cn

Another effective strategy is the formation of esters. For instance, reacting this compound with a chiral alcohol like (-)-menthol can produce diastereomeric esters. The differing reaction rates of the (R)- and (S)-enantiomers of the acyl chloride with the chiral alcohol can be exploited, a principle first demonstrated by Marckwald and McKenzie in 1899 with a similar compound. wikipedia.org More modern applications involve the formation of active esters, such as pentafluorophenyl esters, from the corresponding 2-phenylpropionic acid. These esters can then be used in subsequent reactions or analyzed to determine enantiomeric purity. nih.gov

The selection of the derivatizing agent is critical and depends on the analytical technique to be used. Reagents like (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) are also widely used to create diastereomeric esters or amides that are readily distinguishable by NMR spectroscopy or HPLC. nih.govmdpi.com

Spectroscopic techniques offer powerful tools for determining the enantiomeric excess (ee) of chiral compounds, often after derivatization.

High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying the diastereomeric derivatives formed from this compound. mdpi.com Using a standard achiral stationary phase, the diastereomers will exhibit different retention times, allowing for their integration and the calculation of the diastereomeric excess (de), which corresponds to the enantiomeric excess of the original acyl chloride. scispace.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to analyze the diastereomeric derivatives. The different chemical environments of the nuclei in the diastereomers can lead to distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their ratio can be determined. The use of chiral shift reagents can also sometimes allow for the direct analysis of enantiomers without derivatization, although this is less common for acyl chlorides.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy are highly sensitive to chirality and can be used for rapid ee determination. nih.govbohrium.com While direct analysis of this compound might be challenging, its derivatives can be designed to have strong and distinct CD signals. For example, creating a derivative that incorporates chromophores can lead to exciton-coupled circular dichroism (ECCD) spectra, from which the ee can be accurately determined. bohrium.comnih.gov

Kinetic Resolution of Racemic this compound

Kinetic resolution is a key technique for separating the enantiomers of a racemic mixture. It relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org In the context of this compound, this typically involves acylation reactions.

Parallel Kinetic Resolution (PKR) is an advanced resolution strategy where both enantiomers of the racemic starting material are converted into different, non-enantiomeric products. wikipedia.org This method avoids the limitation of classical kinetic resolution where the maximum yield for a single enantiomer is 50%.

A notable application relevant to this compound involves the use of quasi-enantiomeric active esters to acylate a chiral auxiliary. In a study, pentafluorophenyl esters derived from [D,¹³C]-labeled 2-phenylpropionic acid were used in a parallel kinetic resolution of an Evans' phenylglycine-derived oxazolidinone. nih.gov This setup involves an equimolar combination of quasi-enantiomeric active esters reacting with the chiral oxazolidinone. The high levels of stereocontrol achieved resulted in products with predictable configurations and high enantiomeric purity. nih.govnih.gov

The reaction can be summarized as follows: A racemic mixture of this compound (or its active ester derivative) reacts with a mixture of two quasi-enantiomeric chiral oxazolidinones. Each enantiomer of the acyl chloride preferentially reacts with one of the quasi-enantiomeric oxazolidinones, leading to two different diastereomeric products in a parallel fashion.

| Reactants | Auxiliary | Outcome | Reference |

| Racemic [D,¹³C]-labeled Pentafluorophenyl 2-phenyl propionate | Evans' Phenylglycine Oxazolidinone | High stereocontrol, products with predictable configurations | nih.gov |

| Racemic 2-aryl-2-deuterio-propionic acids | Quasi-enantiomeric Oxazolidin-2-ones | High diastereoselectivity, enantiomerically pure D-labeled products | nih.gov |

The high degree of stereocontrol observed in kinetic resolutions involving this compound and chiral auxiliaries like oxazolidinones is governed by the transition state geometries of the acylation reaction. The steric and electronic properties of both the acyl chloride and the nucleophilic auxiliary dictate which diastereomeric transition state is lower in energy.

For acylation of Evans' type oxazolidinones, the stereochemical outcome is generally explained by the Zimmerman-Traxler model. The metal cation (often lithium or sodium) from the enolate of the oxazolidinone chelates with both the carbonyl oxygen of the oxazolidinone and the incoming acyl chloride. The preferred transition state is the one that minimizes steric clashes between the substituent on the chiral auxiliary, the α-substituent of the acyl chloride (the phenyl group), and the rest of the molecule.

The precise mechanism of stereocontrol is further complicated by the aggregation of reactants in solution, particularly when organometallic reagents like lithium enolates are involved. It has been proposed that the reacting species may not be simple monomers but rather aggregates of the chiral auxiliary enolate.

"Hetero-aggregation" refers to the formation of mixed aggregates between different species in the reaction mixture, for example, between the lithium enolate of the chiral auxiliary and other lithium species. The structure and reactivity of these aggregates can be significantly different from those of the monomeric species. While direct studies on hetero-aggregation in the kinetic resolution of this compound are not extensively detailed, the principles derived from studies of similar acylation reactions are applicable. The formation of well-defined, rigid aggregate structures can amplify the energetic differences between the diastereomeric transition states, leading to the high levels of stereoselectivity observed in these resolution processes. The precise nature of these aggregates can influence the reaction rate and the level of stereocontrol. nih.gov

Elucidation of Stereocontrol Mechanisms in Resolution Processes

Asymmetric Transformations Mediated by this compound

The application of chiral acyl chlorides in asymmetric synthesis has been a subject of considerable interest. While direct and broadly applicable methods for utilizing this compound in mediating asymmetric transformations are still an evolving area of research, its potential lies in its ability to introduce a chiral scaffold that can influence the stereochemical outcome of subsequent reactions.

The enantioselective synthesis of allenes, molecules featuring cumulative double bonds and exhibiting axial chirality, is a significant challenge in organic synthesis. While various catalytic methods have been developed for this purpose, the direct mediation of such transformations by chiral acyl chlorides like this compound is not a widely documented strategy. Theoretical applications could involve the reaction of a prochiral precursor with this compound to form a diastereomeric intermediate. Subsequent elimination or rearrangement of this intermediate could, in principle, lead to the formation of an enantioenriched allene. However, specific and reproducible examples of this approach are not yet prevalent in the scientific literature.

Current research in enantioselective allene synthesis predominantly focuses on metal-catalyzed reactions or the use of chiral auxiliaries that are distinct from simple acyl chlorides. The development of methodologies where this compound directly participates in and controls the enantioselectivity of allene formation remains an open area for investigation.

A more plausible application of this compound in asymmetric synthesis is its use as a chiral derivatizing agent to induce diastereoselectivity in subsequent reactions. By reacting this compound with a prochiral substrate containing a suitable functional group (e.g., an alcohol or amine), a mixture of diastereomers is formed. These diastereomers can then be separated, and the desired diastereomer can be carried forward in a synthetic sequence.

The chiral 2-phenylpropanoyl moiety can exert stereocontrol in subsequent reactions through steric hindrance or by directing incoming reagents to a specific face of the molecule. This "chirality transfer" can lead to the formation of new stereocenters with a high degree of stereochemical control. After the desired transformation, the 2-phenylpropanoyl auxiliary can be cleaved to yield the enantiomerically enriched product. While this is a classical and powerful strategy in asymmetric synthesis, specific and detailed examples illustrating a broad and general utility of this compound for this purpose in complex, multi-step syntheses are not extensively reported in readily accessible scientific literature.

The effectiveness of this approach would be highly dependent on the specific substrate and reaction conditions. Below is a hypothetical data table illustrating the potential outcomes of such a strategy.

| Entry | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Prochiral Alcohol A | 85:15 | 92 |

| 2 | Prochiral Amine B | 90:10 | 88 |

| 3 | Prochiral Ketone C (via enolate) | 70:30 | 75 |

This table is illustrative and does not represent published experimental data.

This compound as a Chiral Intermediate in Complex Molecule Synthesis

The utility of a chiral molecule in the synthesis of complex natural products or pharmaceuticals often lies in its role as a versatile intermediate or building block. Enantiomerically pure 2-phenylpropanoic acid, the precursor to this compound, and its derivatives are valuable synthons. The acid chloride, being a reactive form of the carboxylic acid, can be readily incorporated into larger molecular frameworks.

While the direct use of this compound as a key chiral intermediate in the total synthesis of numerous complex molecules is not a prominently featured strategy in many high-profile synthetic routes, its structural motif is present in various biologically active compounds. The synthesis of these target molecules may proceed through intermediates derived from 2-phenylpropanoic acid or its activated forms.

The potential for this compound as a chiral building block is significant, particularly in the construction of molecules containing a stereogenic center adjacent to a phenyl group. Its commercial availability in enantiomerically enriched forms makes it an attractive starting material for synthetic campaigns.

Catalytic Strategies in 2 Phenylpropanoyl Chloride Chemistry

Lewis Acid Catalysis in Acylation Reactions

Lewis acid catalysis is a cornerstone of acylation reactions involving 2-phenylpropanoyl chloride, most notably in Friedel-Crafts acylation. acs.orgsigmaaldrich.com In these reactions, a Lewis acid is employed to enhance the electrophilicity of the acyl chloride, thereby facilitating its reaction with an aromatic substrate.

The general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation begins with the coordination of the Lewis acid (e.g., aluminum trichloride (B1173362), AlCl₃) to the chlorine atom of the this compound. sigmaaldrich.commasterorganicchemistry.comyoutube.com This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly reactive acylium ion. sigmaaldrich.comyoutube.com This acylium ion is resonance-stabilized, which prevents the skeletal rearrangements that can be problematic in Friedel-Crafts alkylations. masterorganicchemistry.com The generated acylium ion then acts as a potent electrophile, which is attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (also known as an arenium ion). wikipedia.org Finally, a base (often the Lewis acid-halide complex, e.g., AlCl₄⁻) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final acylated product, an aryl ketone. masterorganicchemistry.comwikipedia.org

A key consideration in these reactions is that the ketone product can form a stable complex with the Lewis acid catalyst. wikipedia.orgorganic-chemistry.org This complexation often necessitates the use of stoichiometric or even super-stoichiometric amounts of the Lewis acid, as the catalyst is not regenerated in a catalytic cycle. wikipedia.orgorganic-chemistry.org The desired ketone is then liberated from this complex during an aqueous workup. wikipedia.org

Table 1: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Typical Application | Key Characteristics |

| Aluminum trichloride (AlCl₃) | General-purpose, highly reactive systems | Strong Lewis acid, often requires stoichiometric amounts. wikipedia.org |

| Ferric chloride (FeCl₃) | Alternative to AlCl₃ | Strong Lewis acid. |

| Zinc(II) salts (e.g., ZnCl₂) | Reactions with activated aromatic rings | Milder Lewis acid, can sometimes be used in catalytic amounts. wikipedia.org |

| Boron trifluoride (BF₃) | Alternative strong Lewis acid | Gaseous reagent, often used as its etherate complex. |

Transition Metal Catalysis

Transition metals, particularly nickel, play a crucial role in the catalytic chemistry of this compound, enabling the synthesis of complex chiral molecules through innovative cross-coupling and stereoretentive transformations.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of chiral products from acyl chlorides like this compound. nih.govresearchgate.net These methods often involve the enantioselective coupling of the acyl chloride with various organic partners, leading to the formation of enantioenriched ketones and other valuable chiral building blocks. nih.govresearchgate.net

A common strategy involves the in-situ formation of a chiral acyl-nickel species. nih.govresearchgate.net This is typically achieved by the reaction of this compound with a nickel(0) complex that is coordinated to a chiral ligand. The resulting chiral acyl-nickel intermediate then undergoes further reaction with a suitable coupling partner. For instance, the enantioselective coupling of acid chlorides with α-bromobenzoates has been demonstrated, yielding enantioenriched protected α-hydroxy ketones (acyloins) with high enantioselectivities (up to 99% ee). nih.govresearchgate.net

The versatility of nickel catalysis is further highlighted in the reductive cross-coupling of acyl chlorides with racemic secondary α-trifluoromethyl bromides, providing access to a range of structurally interesting chiral α-CF₃ carbonyl compounds with excellent enantioselectivity. acs.org The choice of the chiral ligand is critical in these reactions, as it dictates the stereochemical outcome of the product.

Table 2: Examples of Nickel-Catalyzed Chiral Product Synthesis from Acyl Chlorides

| Reaction Type | Coupling Partner | Chiral Ligand Type | Product Type | Reported Enantiomeric Excess (ee) |

| Enantioselective Acyloin Synthesis | α-Bromobenzoates | Not specified in abstract | Protected α-hydroxy ketones | Up to 99% nih.govresearchgate.net |

| Reductive Cross-Coupling | Racemic α-trifluoromethyl bromide | Not specified in abstract | Chiral α-CF₃ carbonyl compounds | High enantioselectivity acs.org |

| Enantioconvergent Substitution | Alkylzinc reagent | Pybox | Protected dialkyl carbinamines | Up to 92% nih.gov |

The merger of photoredox catalysis with transition metal catalysis, particularly nickel catalysis, has opened new avenues for stereoretentive transformations involving acyl chlorides. nih.govrsc.org This dual catalytic approach allows for the generation of radical intermediates under mild conditions, which can then participate in stereospecific cross-coupling reactions. nih.gov

In a typical photoredox/nickel dual catalytic cycle, a photosensitizer, upon irradiation with visible light, initiates a single-electron transfer process to generate a radical from a suitable precursor. nih.govnih.gov This radical can then be captured by a low-valent nickel complex. Concurrently, the acyl chloride can undergo oxidative addition to the nickel center. The resulting high-valent nickel intermediate, now bearing both the radical-derived group and the acyl group, can undergo reductive elimination to form the desired product while regenerating the active nickel catalyst. nih.gov

This methodology has been successfully applied to the direct decarboxylative arylation of α-oxo acids, which proceeds via an acyl radical intermediate, to afford aryl and alkyl ketones. nih.gov While direct examples with this compound are not explicitly detailed in the provided search results, the principles of this catalytic strategy are applicable. For stereoretentive transformations, the key is that the stereochemical information in a chiral starting material is preserved throughout the reaction sequence. This can be achieved if the radical generation and subsequent coupling steps are faster than the rate of racemization of any chiral intermediates. Recent advancements have demonstrated enantiospecific, stereoretentive radical cross-coupling between enantioenriched alkyl fragments and aryl halides using an achiral nickel catalyst, suggesting the potential for similar transformations with chiral acyl chlorides. chemrxiv.org

Table 3: Key Features of Photoredox/Nickel Dual Catalysis

| Feature | Description |

| Reaction Conditions | Typically mild, often at room temperature with visible light irradiation. nih.gov |

| Radical Generation | Can be initiated from a variety of precursors like carboxylic acids, trifluoroborates, and silicates. nih.govnih.gov |

| Catalyst System | Involves a photosensitizer (e.g., iridium or ruthenium complexes, or organic dyes) and a nickel catalyst. nih.govyoutube.com |

| Stereochemical Control | Can achieve stereoretentive transformations by managing the lifetimes of chiral intermediates. chemrxiv.org |

Chiral Catalysis in the Enantioselective Formation of this compound

The enantioselective formation of this compound is intrinsically linked to the synthesis of its precursor, 2-phenylpropanoic acid. Chiral catalysis plays a pivotal role in producing enantioenriched 2-phenylpropanoic acid, which can then be converted to the corresponding acyl chloride with retention of stereochemistry.

One prominent method for obtaining enantiomerically enriched 2-phenylpropanoic acid is through the kinetic resolution of the racemic acid. mdpi.comelsevierpure.com This process involves the use of a chiral catalyst that selectively reacts with one enantiomer of the racemic mixture at a faster rate than the other. For instance, the kinetic resolution of racemic α-arylpropanoic acids has been effectively achieved through asymmetric esterification. elsevierpure.com This can be accomplished using a chiral acyl-transfer catalyst, such as (+)-benzotetramisole, in the presence of an achiral alcohol and a coupling agent. mdpi.comelsevierpure.com This results in the formation of an ester from one enantiomer of the acid, leaving the other enantiomer of the acid unreacted and thus enantiomerically enriched. mdpi.com

Another approach involves the use of chiral derivatizing agents. researchgate.netnih.gov A racemic mixture of 2-phenylpropanoic acid can be reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. researchgate.net These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques. researchgate.net Subsequent cleavage of the chiral auxiliary from the separated diastereomers yields the individual enantiomers of 2-phenylpropanoic acid.

Once the enantioenriched 2-phenylpropanoic acid is obtained, it can be converted to the corresponding this compound using standard reagents like thionyl chloride or oxalyl chloride. This conversion typically proceeds with retention of the stereocenter's configuration.

Table 4: Strategies for Enantioselective Synthesis of 2-Phenylpropanoic Acid Derivatives

| Strategy | Description | Key Reagents/Catalysts |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Chiral acyl-transfer catalysts (e.g., (+)-benzotetramisole), achiral alcohols, coupling agents. mdpi.comelsevierpure.com |

| Chiral Derivatization | Formation of separable diastereomers from a racemic mixture. | Chiral derivatizing agents (e.g., chiral amines, alcohols). researchgate.netnih.gov |

Advanced Spectroscopic and Computational Investigations

High-Resolution Spectroscopic Characterization of 2-Phenylpropanoyl Chloride and its Adducts

High-resolution spectroscopy allows for the precise determination of molecular structure and is invaluable in studying the outcomes of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds and for monitoring reaction mechanisms. nih.gov For this compound, ¹H and ¹³C NMR provide a detailed picture of its atomic connectivity.

In mechanistic studies, NMR can be used to track the conversion of this compound to its products in real-time, allowing for the identification of transient intermediates. nih.govacs.org For instance, in its reaction with an amine, the disappearance of the characteristic methine proton signal of the acyl chloride and the appearance of new signals corresponding to the amide product can be monitored to determine reaction kinetics.

Furthermore, because this compound is chiral, NMR is essential for stereochemical analysis. When it reacts with a chiral nucleophile, two diastereomeric products can be formed. The protons and carbons in these diastereomers are in different chemical environments, leading to distinct signals in the NMR spectrum. The integration of these signals allows for the precise determination of the diastereomeric ratio, providing critical information about the stereoselectivity of the reaction.

| Atom Type | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.50 (m) | 127.0 - 140.0 | Multiple signals for ortho, meta, and para positions. |

| Methine (CH) | 4.20 - 4.40 (q) | 55.0 - 60.0 | Signal is a quartet due to coupling with the methyl protons. |

| Methyl (CH₃) | 1.60 - 1.75 (d) | 18.0 - 22.0 | Signal is a doublet due to coupling with the methine proton. |

| Carbonyl (C=O) | N/A | 172.0 - 175.0 | Characteristic downfield shift for an acyl chloride carbonyl. |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. pdx.edulibretexts.orgorgchemboulder.com

While this compound itself is a liquid, its solid derivatives and complexes can be analyzed using single-crystal X-ray diffraction. This technique provides the definitive, three-dimensional structure of a molecule, including precise bond lengths, bond angles, and absolute configuration. frontiersin.orgresearchgate.net

For example, reacting chiral this compound with an amine or alcohol yields a stable, crystalline amide or ester derivative. X-ray analysis of such a derivative can unambiguously confirm the connectivity of the atoms and, crucially, the stereochemical outcome of the reaction. soton.ac.uk The resulting crystal structure provides unequivocal proof of retention or inversion of configuration at the stereocenter. This information is vital for validating reaction mechanisms and for designing stereoselective syntheses. rsc.org

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | Indicates a chiral, non-centrosymmetric space group. |

| C(carbonyl)-N Bond Length | ~1.35 Å | Confirms the formation of the amide bond. |

| C(chiral)-C(carbonyl) Bond Length | ~1.52 Å | Typical length for a C(sp³)-C(sp²) single bond. |

| Flack Parameter | ~0.0(1) | Confirms the absolute (S)-configuration of the stereocenter. frontiersin.org |

Data are representative and based on typical values for similar organic structures. researchgate.netnih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental studies, providing insights into reaction pathways, transition states, and the origins of selectivity that are often difficult to observe directly.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model chemical reactions. rsc.orgresearchgate.net For reactions involving this compound, such as nucleophilic acyl substitution, these calculations can map the entire potential energy surface. acs.orglibretexts.orglibretexts.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. DFT can be used to compare different possible mechanisms; the pathway with the lowest activation energy is typically the one that is favored kinetically. acs.org For instance, DFT can distinguish between a concerted substitution mechanism and a stepwise mechanism involving a tetrahedral intermediate. chemguide.co.uk

| Species | Stepwise Mechanism (ΔG) | Concerted Mechanism (ΔG) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +12.5 | +18.0 |

| Tetrahedral Intermediate | +5.0 | N/A |

| Transition State 2 (TS2) | +10.0 | N/A |

| Products | -15.0 | -15.0 |

These illustrative data suggest the stepwise mechanism via a tetrahedral intermediate is energetically favored due to a lower activation barrier (TS1) compared to the concerted pathway.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of a chemical process. An MD simulation of this compound reacting with a nucleophile in a solvent box can reveal the role of individual solvent molecules in stabilizing intermediates and transition states through interactions like hydrogen bonding. This level of detail helps to build a more complete understanding of the reaction mechanism beyond a static energy profile.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com While less common for small molecule reactions, it is highly relevant for derivatives of this compound designed as, for example, enzyme inhibitors. nih.govtandfonline.commdpi.com A derivative could be docked into the active site of a target protein (e.g., cyclooxygenase) to predict its binding affinity and identify key interactions (hydrogen bonds, hydrophobic interactions) responsible for its biological activity. mdpi.comresearchgate.net

| Parameter | Value/Description |

|---|---|

| Binding Affinity (ΔGbind) | -8.5 kcal/mol |

| Key Hydrogen Bonds | Carboxylate with Arg-120; Amide NH with Ser-353 |

| Key Hydrophobic Interactions | Phenyl ring with Leu-352, Val-523 |

| Predicted Inhibition Constant (Kᵢ) | 1.2 µM |

Since this compound is chiral, understanding the factors that control stereoselectivity in its reactions is critical. frontiersin.orgnih.gov Computational modeling, particularly with DFT, is a powerful tool for predicting and explaining the stereochemical outcome of reactions. researchgate.netresearchgate.netdntb.gov.ua

When (R)-2-phenylpropanoyl chloride reacts with a chiral nucleophile, two diastereomeric transition states are possible, leading to two different diastereomeric products. DFT calculations can determine the energies of these competing transition states. The energy difference (ΔΔG‡) between the two transition states can be used to predict the ratio of the diastereomeric products. nih.gov A lower energy transition state corresponds to the major product. This predictive capability is invaluable for designing highly stereoselective reactions. arxiv.orgnih.gov

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product |

|---|---|---|

| TS leading to (R,S)-diastereomer | 15.2 | Minor |

| TS leading to (R,R)-diastereomer | 13.8 | Major |

| Energy Difference (ΔΔG‡) | 1.4 kcal/mol | |

| Predicted Diastereomeric Ratio (R,R):(R,S) | ~9:1 at 298 K |

Q & A

Basic: What are the validated synthetic routes for 2-phenylpropanoyl chloride, and how can purity be ensured during synthesis?

Answer:

this compound (CAS 22414-26-2) is typically synthesized via the reaction of 2-phenylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of acid to chlorinating agent to ensure complete conversion.

- Purification : Distillation under reduced pressure (98–100°C at 15 Torr) is critical to remove residual reagents.

- Moisture Control : Conduct reactions in a Schlenk line or glovebox to prevent hydrolysis, as the compound is moisture-sensitive .

- Purity Verification : Validate via NMR (¹H/¹³C) and FTIR spectroscopy to confirm the absence of unreacted acid or solvent residues.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows signals at δ 7.2–7.4 ppm (aromatic protons) and δ 3.8–4.2 ppm (methine proton adjacent to the carbonyl group).

- FTIR : Key peaks include C=O stretch at ~1800 cm⁻¹ and C-Cl stretch at ~550 cm⁻¹.

- Mass Spectrometry : ESI-MS or GC-MS can confirm molecular weight (168.62 g/mol) and detect impurities.

- Melting Point : A sharp melting point of 112–114°C (in dichloromethane/ligroine) indicates purity .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage : Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to minimize hydrolysis.

- Handling : Use anhydrous solvents (e.g., dry dichloromethane) and moisture-free glassware.

- Safety : Follow protocols for acyl chlorides: use fume hoods, wear nitrile gloves, and ensure emergency showers/eye wash stations are accessible .

Advanced: How can reaction conditions be optimized to minimize byproduct formation in acylation reactions using this compound?

Answer:

- Catalytic Additives : Use pyridine or DMAP to scavenge HCl, accelerating the reaction and reducing side reactions like Friedel-Crafts alkylation.

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity, while low temperatures (0–5°C) suppress thermal degradation.

- Byproduct Analysis : Monitor via TLC or HPLC for unreacted starting materials or oligomers. For example, in synthesizing COVID-19 drug intermediates, triphenyl phosphite (TPP) was used to stabilize reactive intermediates .

Advanced: What factors influence the thermal and hydrolytic stability of this compound in long-term studies?

Answer:

- Thermal Stability : Decomposition occurs above 120°C, forming CO and HCl. Thermogravimetric analysis (TGA) under nitrogen can quantify degradation thresholds.

- Hydrolytic Sensitivity : Kinetic studies in aqueous/organic mixtures (e.g., acetone/water) reveal pseudo-first-order hydrolysis rates. Use Karl Fischer titration to track moisture ingress in stored samples .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., density, boiling point) of this compound?

Answer:

- Data Cross-Validation : Compare experimental measurements with authoritative databases like NIST Chemistry WebBook, which provides validated thermochemical data.

- Methodological Transparency : Document experimental conditions (e.g., pressure during boiling point determination). For instance, the predicted density (1.139 g/cm³) may vary with solvent traces .

Advanced: What computational models predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. For example, the electron-withdrawing effect of the phenyl group lowers the LUMO energy, enhancing reactivity toward amines.

- Solvent Effects : COSMO-RS simulations predict solvation effects on reaction rates in solvents like DMF or acetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.